Cas no 321707-31-7 (4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide)

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide is a sulfonamide derivative featuring an isopropyl substituent on the benzene ring and a propargyl group attached to the nitrogen atom. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in click chemistry and cross-coupling reactions. The propargyl moiety enables efficient functionalization via alkyne-based transformations, while the sulfonamide group provides stability and potential biological activity. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, agrochemical research, and material science. The compound's balanced lipophilicity and electronic properties further enhance its utility as a building block for designing more complex molecules.
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide structure
321707-31-7 structure
Product Name:4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide
CAS No:321707-31-7
MF:C12H15NO2S
MW:237.31800198555
CID:5740917
PubChem ID:39750039
Update Time:2026-03-11

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 321707-31-7
    • 4-Isopropyl-N-prop-2-ynyl-benzenesulfonamide
    • A918171
    • 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide
    • 4-isopropyl-N-(prop-2-ynyl)benzenesulfonamide
    • Benzenesulfonamide, 4-(1-methylethyl)-N-2-propyn-1-yl-
    • Inchi: 1S/C12H15NO2S/c1-4-9-13-16(14,15)12-7-5-11(6-8-12)10(2)3/h1,5-8,10,13H,9H2,2-3H3
    • InChI Key: FSRKPXPNOVYGEZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(C)C)(NCC#C)(=O)=O

Computed Properties

  • Exact Mass: 237.08234989g/mol
  • Monoisotopic Mass: 237.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.147±0.06 g/cm3(Predicted)
  • Boiling Point: 347.3±52.0 °C(Predicted)
  • pka: 9.40±0.50(Predicted)

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1981408-1g
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide
321707-31-7 97%
1g
¥4840.00 2024-08-02
Ambeed
A669855-1g
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide
321707-31-7 97%
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$470.0 2024-04-20

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:321707-31-7)4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Order Number:A918171
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:05
Price ($):423.0
Email:sales@amadischem.com

Additional information on 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide (CAS No. 321707-31-7): A Comprehensive Overview

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide, identified by the CAS registry number 321707-31-7, is a chemically synthesized compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse applications in drug discovery and development. The structure of this compound is characterized by a benzenesulfonamide core, with an isopropyl group attached at the para position and a propargyl group (prop-2-yn-1-yl) as the nitrogen substituent. These structural features contribute to its unique chemical properties and potential biological activities.

The synthesis of 4-isopropyl-N-(propargyl)benzenesulfonamide involves a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the scalability of this compound for industrial applications. Its structural versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.

Recent studies have highlighted the potential of 4-isopropyl-N-(propargyl)benzenesulfonamide as a modulator of various cellular pathways. For instance, research published in 2023 demonstrated its ability to inhibit specific kinase enzymes, which are key players in cancer cell proliferation and signaling. This finding underscores its potential as a lead compound in anticancer drug development. Additionally, its propargyl group has been shown to participate in click chemistry reactions, enabling the construction of larger molecular frameworks with enhanced bioavailability and target specificity.

In terms of pharmacokinetics, CAS No. 321707-31-7 exhibits favorable absorption profiles in preclinical models, suggesting its suitability for oral administration. However, further studies are required to evaluate its metabolic stability and bioavailability in human subjects. The isopropyl group attached to the benzene ring contributes to lipophilicity, which may enhance its ability to cross biological membranes and reach intracellular targets.

The application of computational chemistry tools has provided deeper insights into the molecular interactions of 4-isopropyl-N-(propargyl)benzenesulfonamide. Molecular docking studies have revealed that this compound can bind effectively to several therapeutic targets, including G-protein coupled receptors (GPCRs) and nuclear receptors. These findings align with experimental data showing its potential as an antagonist or agonist depending on the target receptor configuration.

In conclusion, 4-isopropyl-N-(propargyl)benzenesulfonamide (CAS No. 321707-31-7) represents a promising scaffold for drug discovery due to its unique chemical structure and versatile functional groups. Ongoing research continues to explore its therapeutic potential across various disease areas, with particular focus on oncology and inflammation. As advancements in synthetic methodologies and computational modeling techniques continue to evolve, this compound is expected to play an increasingly significant role in the development of innovative therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:321707-31-7)4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide
A918171
Purity:99%
Quantity:1g
Price ($):423.0
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